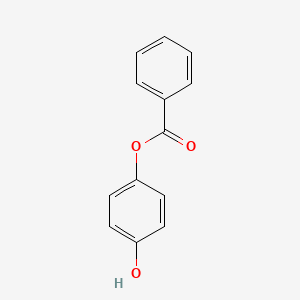

p-Hydroxyphenyl benzoate

Description

Contextualization within Phenolic Ester Chemistry

Phenolic esters are a class of chemical compounds formed from phenols and carboxylic acids. wikipedia.orgontosight.ai Unlike aliphatic alcohols, phenols react slowly with carboxylic acids, making the use of acyl chlorides or acid anhydrides a more common method for esterification. libretexts.org Phenolic esters, including 4-hydroxyphenyl benzoate (B1203000), are susceptible to hydrolysis, breaking down into their constituent phenol (B47542) and carboxylic acid. wikipedia.org These esters are important in various chemical processes and have applications in the synthesis of more complex molecules. mdpi.com

Significance in Contemporary Scientific Disciplines

The unique structure of 4-hydroxyphenyl benzoate, featuring both a hydroxyl group and a benzoate group, makes it a valuable precursor and intermediate in several scientific fields.

In materials science, derivatives of 4-hydroxyphenyl benzoate are crucial for synthesizing liquid-crystalline polymers. These polymers exhibit unique optical and thermal properties, making them suitable for applications in displays and other advanced materials. The incorporation of these derivatives can enhance the mechanical properties and thermal stability of the polymer matrices. Research has also explored the use of 4-hydroxyphenyl benzoate in creating biodegradable polymers. Furthermore, the compound is a building block for polyesters and polycarbonates with liquid-crystalline characteristics, which impart increased strength to the polymers. google.comgoogle.com

Key Properties of 4-Hydroxyphenyl Benzoate:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₃ cymitquimica.com |

| Molecular Weight | 214.22 g/mol nih.gov |

| Melting Point | 163-165 °C |

| Appearance | White to pale brown crystalline powder cymitquimica.com |

4-Hydroxyphenyl benzoate and its derivatives have shown notable biological activities. They are investigated for their potential as antagonists of the farnesoid X receptor (FXR), which could be significant in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, certain derivatives have demonstrated significant antileishmanial activity, effectively reducing the parasite load in preclinical studies. The compound's ability to inhibit DNA and RNA synthesis, as well as certain enzymes in bacteria, contributes to its antimicrobial properties.

Reported Biological Activities of 4-Hydroxyphenyl Benzoate Derivatives:

| Activity | Research Finding |

|---|---|

| Antileishmanial | A derivative showed a 98.9% reduction in parasite load in the spleen and 95.3% in the liver of infected mice. |

| FXR Antagonism | A derivative exhibited moderate antagonistic activity against the farnesoid X receptor. |

| Antimicrobial | Inhibits DNA, RNA, and enzyme synthesis in some bacterial species. |

In the context of environmental science, 4-hydroxyphenyl benzoate is recognized as an intermediate in the degradation of various pollutants. ut.ac.ir The biodegradation of p-hydroxybenzoic acid, a related compound, is a key step in the breakdown of certain aromatic compounds by microorganisms. wikipedia.orgcabidigitallibrary.org The study of how compounds like 4-hydroxyphenyl benzoate are broken down in the environment is crucial for understanding the fate of pollutants and for developing bioremediation strategies. For instance, it can be used in studies to evaluate the impact of pollutants by acting as a scavenger for reactive oxygen species. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAXJRJMFOACBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051905 | |

| Record name | 4-Hydroxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-19-1 | |

| Record name | 1,4-Benzenediol, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinone monobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2444-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINONE MONOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCY7O225CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxyphenyl Benzoate

Esterification Protocols for 4-Hydroxyphenyl Benzoate (B1203000) Synthesis

The most established industrial route to 4-hydroxyphenyl benzoate is through the esterification of p-hydroxybenzoic acid and hydroquinone (B1673460). mdpi.comsmolecule.com This reaction forms the core of its synthesis, with various catalytic systems and conditions developed to enhance the process.

Catalytic Esterification Mechanisms (e.g., Acid-Catalyzed Reactions)

Acid catalysis is a cornerstone of 4-hydroxyphenyl benzoate synthesis. The reaction typically involves heating p-hydroxybenzoic acid and hydroquinone, often in equimolar ratios, in the presence of an acid catalyst. smolecule.com A particularly effective catalyst system is a combination of concentrated sulfuric acid and boric acid. mdpi.comsmolecule.com Aromatic sulfonic acids, such as p-toluenesulfonic acid, also serve as efficient catalysts for this transformation. mdpi.comsmolecule.com

The mechanism follows the general principles of Fischer-Speier esterification. The acid catalyst protonates the carbonyl oxygen of p-hydroxybenzoic acid, increasing its electrophilicity. The phenolic hydroxyl group of hydroquinone then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a water molecule and deprotonation of the catalyst yields the final ester product, 4-hydroxyphenyl benzoate. The process is conducted in an inert aromatic hydrocarbon solvent, like toluene (B28343) or xylene, which facilitates the reaction and the removal of water. mdpi.com

Eco-Friendly and Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for producing esters and their derivatives. mdpi.comrsc.org This technique significantly accelerates reaction rates, often reducing reaction times from hours to minutes, while improving yields and product quality. rsc.orgscispace.com For instance, the synthesis of 4-hydroxybenzohydrazide, a derivative of a precursor to 4-hydroxyphenyl benzoate, is accomplished in minutes using microwave irradiation with water or ethanol (B145695) as a green solvent. mdpi.comscispace.com This approach minimizes the use of volatile organic solvents and reduces energy consumption, presenting a more environmentally friendly pathway. rsc.orgscispace.com While primarily documented for derivatives, this methodology shows significant potential for the direct and rapid synthesis of 4-hydroxyphenyl benzoate itself. mdpi.comnih.gov

Reaction Pathway Optimization for Yield and Purity

Optimizing the reaction pathway is crucial for maximizing the yield and purity of 4-hydroxyphenyl benzoate. A key factor is the continuous removal of water formed during the esterification, which drives the equilibrium toward product formation. This is typically achieved by using a Dean-Stark apparatus or a similar water separator during reflux.

The choice of solvent and catalyst composition also plays a significant role. Studies have shown that using xylene as the solvent generally leads to higher yields and shorter reaction times compared to lower-boiling solvents like toluene. mdpi.com The ratio within the sulfuric acid/boric acid catalyst system is also fine-tuned; a mixture containing 40–60% boric acid and 60–40% sulfuric acid by weight is reported to be particularly effective. mdpi.com Under optimized conditions—using a xylene solvent and a sulfuric acid/boric acid catalyst mixture with azeotropic water removal—the synthesis of 4-hydroxyphenyl benzoate from p-hydroxybenzoic acid and hydroquinone can achieve a yield as high as 98.5%. smolecule.com Post-reaction, the crude product, which crystallizes upon cooling, is purified by washing with the solvent (xylene or toluene), followed by a dilute sodium hydrogen carbonate solution and water to remove unreacted acids and catalyst residues. smolecule.com

| Reactants | Catalyst System | Solvent | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| p-Hydroxybenzoic Acid & Hydroquinone | Sulfuric Acid & Boric Acid | Xylene | Reflux with water removal | 98.5% | , smolecule.com |

| p-Hydroxybenzoic Acid & Hydroquinone | p-Toluenesulfonic Acid | Toluene or Xylene | Reflux with water removal | Not specified | mdpi.com, smolecule.com |

| 4-Hydroxyphenol & Benzoyl Chloride Derivatives | DCC/DMAP | Anhydrous solvent | Reflux | 41-46% | mdpi.com |

| Ethyl p-hydroxybenzoate & Hydrazine Hydrate (for derivative synthesis) | None | Ethanol or Water | Microwave Irradiation (180W, 3-10 min) | 93% (for hydrazide) | scispace.com |

Derivatization Strategies of 4-Hydroxyphenyl Benzoate

The presence of a free phenolic hydroxyl group in 4-hydroxyphenyl benzoate makes it a versatile platform for further chemical modification. Derivatization at this site allows for the synthesis of a wide array of compounds with tailored properties.

Functionalization through Alkylation and Allylation Reactions

The phenolic hydroxyl group of 4-hydroxyphenyl benzoate can be functionalized through electrophilic substitution reactions, most notably O-alkylation and O-allylation. beilstein-archives.org These reactions typically involve deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl or allyl halide. beilstein-archives.org For instance, the alkylation of similar phenolic compounds is effectively carried out using alkyl bromides in the presence of a base mixture like potassium carbonate and potassium hydroxide (B78521). mdpi.com This strategy allows for the introduction of alkoxy chains of varying lengths, thereby modifying the molecule's physical properties.

Allylation follows a similar principle, using an allyl halide (e.g., allyl bromide) to introduce an allyl group at the phenolic oxygen. wisdomlib.org This functionalization is a key step in building more complex molecules, such as in the synthesis of fluorine-containing polyhedral oligomeric silsesquioxane (POSS) materials, where the allylated phenol undergoes subsequent hydrosilylation. wisdomlib.org These O-alkylation and allylation strategies are fundamental for converting 4-hydroxyphenyl benzoate into derivatives with applications in materials science, such as liquid crystals. bohrium.comresearchgate.netresearchgate.net

| Reaction Type | General Reagents | Typical Base | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., Alkyl Bromide) | Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH) | 4-Alkoxyphenyl Benzoate | mdpi.com, beilstein-archives.org |

| O-Allylation | Allyl Halide (e.g., Allyl Bromide) | Base (e.g., NaH, K₂CO₃) | 4-(Allyloxy)phenyl Benzoate | wisdomlib.org, beilstein-archives.org |

Synthesis of Schiff Base Esters and Related Imine Derivatives

4-Hydroxyphenyl benzoate and its precursors are valuable building blocks for synthesizing Schiff base esters, a class of compounds widely investigated for their liquid crystalline properties. researchgate.netresearchgate.netresearchgate.net Schiff bases (or imines) are formed by the condensation reaction between a primary amine and an aldehyde or ketone.

One common synthetic route involves reacting a substituted benzaldehyde (B42025) with a substituted aniline (B41778). For example, 4-(4-n-Hexadecanoyloxybenzoyloxy)-2-hydroxybenzaldehyde can be refluxed with 4-bromoaniline (B143363) or 4-chloroaniline (B138754) in absolute ethanol to yield the corresponding Schiff base ester. researchgate.net The resulting imine (–CH=N–) linkage connects the two aromatic portions of the molecule.

Alternatively, a pre-formed Schiff base containing a hydroxyl group can be esterified. Research has shown the synthesis of mesogenic series through the esterification of compounds like 4-{[(4-hydroxyphenyl)imino]methyl}phenyl 4-propoxybenzoate with various 6-alkoxy-2-naphthoic acids using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. researchgate.netresearchgate.net These synthetic strategies demonstrate the modularity in constructing complex Schiff base esters, where the ester and imine functionalities are integral to the final molecular architecture.

Hydrolysis and Saponification Processes

The ester bond in 4-hydroxyphenyl benzoate is susceptible to cleavage under both acidic and basic conditions through hydrolysis and saponification, respectively. These reactions are fundamental in both synthetic applications and degradation pathways.

Hydrolysis involves the reaction with water, typically in the presence of an acid catalyst, to yield 4-hydroxybenzoic acid and phenol.

Saponification is the base-catalyzed hydrolysis of the ester. This process is generally irreversible and proceeds by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This reaction is not only a common method for the cleavage of benzoate esters but also a critical step in various synthetic routes. For instance, the alkaline hydrolysis of polymers derived from 4-hydroxyphenyl benzoate is a key step in the production of poly(hydroquinone). scispace.com

The general mechanism for the alkaline hydrolysis of benzoate esters follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. nih.gov This involves the formation of a tetrahedral intermediate, which then collapses to form the carboxylate and the phenoxide.

A study on the synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate, a related compound, utilized a saponification step to deprotect a benzoate ester. mdpi.com The reaction was carried out using potassium hydroxide in a mixture of tetrahydrofuran (B95107) and water, followed by heating to reflux for one hour. mdpi.com Another general procedure for the saponification of esters involves boiling the ester with a sodium hydroxide solution. scribd.com

The table below outlines representative conditions for the saponification of benzoate esters, which are applicable to 4-hydroxyphenyl benzoate.

Interactive Data Table: Representative Conditions for Saponification of Benzoate Esters

| Parameter | Condition 1 | Condition 2 |

| Base | Potassium Hydroxide (KOH) | Sodium Hydroxide (NaOH) |

| Solvent | Tetrahydrofuran/Water (1:1 v/v) mdpi.com | Aqueous solution scribd.com |

| Temperature | Reflux mdpi.com | Boiling scribd.com |

| Reaction Time | 1 hour mdpi.com | 15 - 45 minutes libretexts.org |

| Products | 4-hydroxybenzoate (B8730719) salt and phenol | 4-hydroxybenzoate salt and phenol |

Complexation Reactions with Metal Centers

The presence of hydroxyl and carboxylate functionalities (after hydrolysis) in 4-hydroxyphenyl benzoate and its derivatives allows for the formation of coordination complexes with various metal ions. These reactions are of interest in the development of new materials such as metal-organic frameworks (MOFs).

Research has shown that derivatives of 4-hydroxyphenyl benzoate can act as ligands in the formation of metal complexes. For example, a dinuclear potassium complex has been synthesized using ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate as a ligand. iucr.org In this complex, the potassium cations are bridged by two of the benzoate ligands. iucr.org Each potassium ion exhibits a distorted five-fold coordination geometry, binding to a non-bridging ligand and a water molecule in addition to the bridging units. iucr.org

Triphenyltin(IV) complexes have also been prepared with ligands derived from 4-hydroxyphenyl benzoate, specifically {4-[(3-formyl-4-hydroxyphenyl)diazenyl]benzoato}triphenyltin. nih.govresearchgate.net In the solid state, this complex exists as a monomeric species where the tin atom has a distorted tetrahedral geometry. nih.govresearchgate.net The coordination sphere of the tin atom involves one of the carboxylate oxygen atoms and the carbon atoms of the three phenyl groups. nih.govresearchgate.net A weak interaction is also observed with the second carboxylate oxygen atom. nih.govresearchgate.net

The following table summarizes the structural characteristics of some metal complexes formed with ligands related to 4-hydroxyphenyl benzoate.

Interactive Data Table: Structural Features of Metal Complexes with 4-Hydroxyphenyl Benzoate Derivatives

| Metal Center | Ligand | Coordination Geometry | Coordination Number | Reference |

| Potassium (K⁺) | Ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate | Distorted five-fold | 5 | iucr.org |

| Tin (Sn⁴⁺) | {4-[(3-Formyl-4-hydroxyphenyl)diazenyl]benzoato}triphenyltin | Distorted tetrahedral | 4 | nih.govresearchgate.net |

Mechanistic Investigations and Kinetic Studies of Synthesis

Understanding the reaction mechanisms and kinetics of the synthesis of 4-hydroxyphenyl benzoate is crucial for optimizing reaction conditions and improving yields. Studies on the esterification and hydrolysis of this compound and its analogs provide valuable insights.

The synthesis of 4-hydroxyphenyl benzoate is typically achieved through the esterification of 4-hydroxybenzoic acid and hydroquinone. prepchem.com A detailed study of this process highlights the use of a mixed catalyst system of sulfuric acid and boric acid in an inert solvent like xylene. prepchem.com The reaction is driven to completion by the removal of water formed during the esterification. prepchem.com The reaction time is reported to be around 3.5 to 4 hours when using xylene as the solvent under reflux conditions, achieving a high yield of up to 98.5%. prepchem.com

Kinetic studies on the alkaline hydrolysis of p-substituted phenyl benzoates have provided a quantitative understanding of the electronic effects of substituents on the reaction rate. usask.ca The hydrolysis is a second-order reaction, and the rate constants are influenced by the nature of the substituent on the phenyl ring. usask.ca This type of analysis, often employing the Yukawa-Tsuno equation, allows for the separation of inductive and resonance effects, providing a deeper mechanistic understanding. researchgate.net

Furthermore, the alkaline hydrolysis of 2,4-dinitrophenyl (2E,4E)-5-(4'-hydroxyphenyl)pentadienoate, an "elongated" analog of a 4-hydroxyphenyl ester, has been shown to proceed through a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. acs.org This suggests that under certain conditions, the hydrolysis of 4-hydroxyphenyl benzoate derivatives might deviate from the typical BAC2 pathway. acs.org

The table below presents kinetic data for the synthesis of 4-hydroxyphenyl benzoate via esterification.

Interactive Data Table: Kinetic Data for the Synthesis of 4-Hydroxyphenyl Benzoate

| Parameter | Value | Conditions | Reference |

| Reactants | 4-Hydroxybenzoic acid, Hydroquinone | - | prepchem.com |

| Catalyst | Sulfuric acid and Boric acid | - | prepchem.com |

| Solvent | Xylene | - | prepchem.com |

| Temperature | Reflux | - | prepchem.com |

| Reaction Time | 3.5 - 4 hours | - | prepchem.com |

| Yield | 98.5% | - | prepchem.com |

Advanced Spectroscopic and Structural Characterization of 4 Hydroxyphenyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the atomic arrangement and chemical environment within a molecule.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of 4-Hydroxyphenyl benzoate (B1203000) and its derivatives by analyzing the chemical shifts and coupling patterns of protons.

In the ¹H NMR spectrum of 4-Hydroxyphenyl benzoate, the aromatic protons of the two distinct phenyl rings resonate in characteristic regions. For instance, in a derivative, 4-{[(4-fluorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate, the aromatic protons appear as multiplets in the range of δ 6.86–8.25 ppm. mdpi.com The proton of the hydroxyl group (-OH) typically appears as a singlet, with its chemical shift being concentration and solvent-dependent. mdpi.com For example, in 4-{[(4-fluorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate, the hydroxyl proton resonates at a significantly downfield shift of δ 13.45 ppm, indicating strong intramolecular hydrogen bonding. mdpi.com

The integration of the proton signals provides a ratio of the number of protons in different environments, further aiding in structural confirmation. The coupling constants (J values) between adjacent protons offer insights into the substitution pattern of the aromatic rings.

¹H NMR Chemical Shifts (δ, ppm) for Selected 4-Hydroxyphenyl Benzoate Derivatives

| Compound | Aromatic Protons | Hydroxyl Proton | Other Protons | Reference |

|---|---|---|---|---|

| 4-{[(4-Fluorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate | 6.86-8.25 (m) | 13.45 (s) | 0.91-2.62 (m, alkyl chain); 8.62 (s, CH=N) | mdpi.com |

| (4-Hydroxyphenyl)(phenyl)methanone | 6.96-7.82 (m) | - | - | rsc.org |

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in 4-Hydroxyphenyl benzoate and its derivatives gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. Generally, sp² hybridized carbons of aromatic rings resonate in the downfield region of approximately 110-160 ppm. libretexts.org The carbonyl carbon (C=O) of the ester group is particularly deshielded and appears at a lower field, typically in the range of 160-180 ppm. libretexts.org

For example, in the ¹³C NMR spectrum of 4-{[(4-fluorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate, the carbonyl carbons of the benzoate and the hexadecanoyloxy groups appear at δ 164.11 and 171.86 ppm, respectively. mdpi.com The aromatic carbons resonate in the range of δ 110.95-163.27 ppm. mdpi.com

¹³C NMR Chemical Shifts (δ, ppm) for Selected 4-Hydroxyphenyl Benzoate Derivatives

| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Other Carbons | Reference |

|---|---|---|---|---|

| 4-{[(4-Fluorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate | 164.11, 171.86 | 110.95-163.27 | 14.37-34.81 (alkyl chain); 163.27 (C=N) | mdpi.com |

| (4-Hydroxyphenyl)(phenyl)methanone | 196.40 | 115.30-160.31 | - | rsc.org |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Metal Complexes

When 4-Hydroxyphenyl benzoate or its derivatives act as ligands to form metal complexes, particularly with metals like tin, heteronuclear NMR spectroscopy, such as ¹¹⁹Sn NMR, becomes an invaluable tool for characterizing the coordination environment around the metal center. nih.govasianpubs.orgresearchgate.net The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net

Generally, four-coordinate organotin(IV) complexes exhibit ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm, five-coordinate complexes from -90 to -190 ppm, and six-coordinate complexes from -210 to -400 ppm. researchgate.net For instance, in studies of dibutyltin(IV) complexes with carboxylate ligands derived from azobenzoates, which are structurally related to 4-Hydroxyphenyl benzoate derivatives, ¹¹⁹Sn NMR was used to confirm the coordination state of the tin atom. nih.gov Similarly, organotin(IV) carboxylates derived from naphthoxyacetic acids have been characterized using ¹¹⁹Sn NMR, with the observed chemical shifts indicating either penta- or hexa-coordinated states around the tin atom. asianpubs.org

¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Complexes

| Coordination Number | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Four | +200 to -60 | researchgate.net |

| Five | -90 to -190 | researchgate.net |

| Six | -210 to -400 | researchgate.net |

Application of Gauge-Invariant Atomic Orbitals (GIAO) Method for Chemical Shift Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. researchgate.netuobaghdad.edu.iqliverpool.ac.ukmdpi.comresearchgate.net This quantum mechanical method calculates the magnetic shielding tensors of nuclei in a molecule, from which the chemical shifts can be derived. The GIAO method has been successfully applied to various organic molecules, including those with structures analogous to 4-Hydroxyphenyl benzoate, to complement and validate experimental NMR data. researchgate.netuobaghdad.edu.iq

By comparing the computed chemical shifts with the experimental values, a deeper understanding of the molecular structure and electronic distribution can be achieved. For instance, the GIAO method has been used to analyze the ¹H and ¹³C NMR spectra of molecules like 2-(4-hydroxyphenylazo)benzoic acid, providing a good correlation between theoretical and experimental data. researchgate.net This approach is particularly useful for assigning complex spectra and for studying conformational isomers.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, provides crucial information about the functional groups present in a molecule and their bonding characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups in 4-Hydroxyphenyl benzoate and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Key vibrational bands for 4-Hydroxyphenyl benzoate include:

O-H Stretch: A broad absorption band typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. For 4-Hydroxyphenyl benzoate, a broad -OH stretch has been reported at 3455 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the ester linkage. This band is typically found in the range of 1700-1750 cm⁻¹. For 4-Hydroxyphenyl benzoate, this peak is observed at 1714 cm⁻¹.

C-O Stretch: The ester C-O stretching vibrations usually appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to several bands in the region of 1450-1620 cm⁻¹. For 4-Hydroxyphenyl benzoate, these are seen at 1604 and 1509 cm⁻¹.

In derivatives, the presence of other functional groups will introduce additional characteristic absorption bands. For example, in 4-{[(4-fluorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate, the C=N stretch of the imine group is observed at 1625 cm⁻¹. mdpi.com

Characteristic FT-IR Absorption Bands (cm⁻¹) for 4-Hydroxyphenyl Benzoate and a Derivative

| Functional Group | 4-Hydroxyphenyl benzoate | 4-{[(4-Fluorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate | Reference |

|---|---|---|---|

| O-H Stretch | 3455 (broad) | - | |

| C=O Stretch (Ester) | 1714 | 1755, 1743 | mdpi.com |

| Aromatic C=C Stretch | 1604, 1509 | 1605 | mdpi.com |

| C=N Stretch | - | 1625 | mdpi.com |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a unique "molecular fingerprint" of a substance by analyzing its vibrational modes. mdpi.comnih.gov For 4-hydroxyphenyl benzoate, the Raman spectrum provides detailed information about its molecular structure and chemical bonds. nih.gov The region between 300 and 1900 cm⁻¹ is typically considered the fingerprint region, offering a characteristic pattern of peaks for identification and quality control purposes. spectroscopyonline.com

Key vibrational bands in the Raman spectrum of 4-hydroxyphenyl benzoate and related structures can be assigned to specific functional groups. For instance, aromatic ring stretching vibrations typically appear in the 1600–1585 cm⁻¹ range. researchgate.net In a study of p-hydroxyphenyl structures, characteristic bands were observed at 1217–1214 cm⁻¹ and 1179–1167 cm⁻¹ with 244 nm excitation. nih.gov The carbonyl (C=O) stretch of the ester group is also a prominent feature. The presence of polymorphism, or different crystal forms of the same compound, can be detected by Raman spectroscopy as each polymorph will exhibit a unique spectral fingerprint. americanpharmaceuticalreview.com

The following table summarizes some of the characteristic Raman spectral data for 4-hydroxyphenyl benzoate and related compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C=C Stretch | 1600-1585 | researchgate.net |

| p-Hydroxyphenyl | 1217-1214 | nih.gov |

| p-Hydroxyphenyl | 1179-1167 | nih.gov |

| Monosubstituted Benzene | 1014 | researchgate.net |

| Monosubstituted Benzene | 1135 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of 4-hydroxyphenyl benzoate and its derivatives reveals electronic transitions within the molecule, primarily π → π* transitions associated with the aromatic rings. The absorption spectrum of benzoic acid, a parent structure, shows a maximum absorption at approximately 227 nm. cdnsciencepub.com The position and intensity of these absorption bands can be influenced by substituents on the phenyl rings and the solvent used. For example, studies on substituted benzoic acids have shown that both electronic and steric effects of substituents alter the absorption spectra. cdnsciencepub.com

In a study of 4-pentylphenyl 4-n-benzoate derivatives, three absorption bands were observed in the UV region. researchgate.net Specifically, a derivative, the C8 molecule, exhibited prominent bands between 255 nm and 300 nm. orientjchem.org Another study on 2-(2'-hydroxyphenyl)benzoxazole derivatives, which are also UV absorbers, showed maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br The electronic absorption spectra for these types of compounds are often analyzed using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to better understand the nature of the electronic transitions. orientjchem.org

| Compound/Derivative Family | Reported λmax (nm) | Solvent/Conditions | Reference |

| Benzoic Acid | 227 | Not Specified | cdnsciencepub.com |

| C8 derivative of 4-pentylphenyl 4-n-benzoate | 255-300 | Not Specified | orientjchem.org |

| 2-(4'-amino-2'-hydroxyphenyl) benzoxazole (B165842) | 336 | Ethanol (B145695) | scielo.br |

| 2-(5'-amino-2'-hydroxyphenyl) benzoxazole | 374 | Ethanol | scielo.br |

| Acetylated 2-(2'-hydroxyphenyl) benzoxazole | 339 | Ethanol | scielo.br |

Spectrophotometric titration is a quantitative analytical method that uses changes in light absorbance to determine the endpoint of a titration. slideshare.net This technique is particularly useful for studying compounds like 4-hydroxyphenyl benzoate that possess acidic or basic functional groups, such as the phenolic hydroxyl group. The titration of meso-tetraphenylporphyrin derivatives bearing p-hydroxyl groups with a base resulted in new, distinct bands in the visible region of the spectrum, indicating changes in the molecular structure upon deprotonation. researchgate.net

For the determination of 4-hydroxybenzoic acid in the presence of its esters (parabens), a spectrophotometric method involving a reaction with 4-aminoantipyrine (B1666024) and potassium hexaferricyanide has been utilized. researchgate.net This demonstrates the utility of spectrophotometric techniques in quantifying components in a mixture. The principle relies on the spectral shifts that occur upon ionization or reaction of the analyte. researchgate.net

Photoisomerization, the light-induced conversion between isomers, is a key property of certain derivatives of 4-hydroxyphenyl benzoate, particularly those containing azobenzene (B91143) moieties. rsc.orgresearchgate.net UV-Vis spectroscopy is the primary tool for monitoring this process, as the trans and cis isomers of azobenzene derivatives have distinct absorption spectra. usm.my

For example, the reversible trans-cis photoisomerization of self-assembled monolayers containing azobenzene units can be clearly observed by alternating UV and visible light irradiation and measuring the corresponding changes in the UV-Vis spectrum. rsc.org The kinetics of this isomerization can also be studied, which is crucial for applications in photoswitchable materials. rsc.org The environment can influence these kinetics; for instance, the thermal cis-trans isomerization of hydroxyazobenzenes can be accelerated by hydrogen-bonding vapors. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 4-hydroxyphenyl benzoate through its fragmentation pattern. nih.govwipo.int The molecular weight of 4-hydroxyphenyl benzoate is 214.22 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) may be observed, although it can be weak or absent for some related compounds. miamioh.edu The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. For aromatic esters, a common fragmentation pathway is the loss of the alkoxy or phenoxy radical to form a stable acylium ion. pharmacy180.com For instance, in the mass spectrum of ethyl benzoate, a base peak at m/e = 105 corresponds to the loss of the ethoxy radical. pharmacy180.com Similarly, for 4-hydroxyphenyl benzoate, fragmentation would likely involve the formation of benzoyl and phenoxy-type ions.

A common fragmentation pattern for aromatic compounds involves the stability of the aromatic rings, leading to strong molecular ion peaks. libretexts.org For 4-hydroxyphenyl benzoate, key fragments would be expected at m/z values corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and the hydroxyphenoxy radical or related ions. nih.gov Analysis of di-trimethylsilyl (TMS) derivatives of hydroxybenzoic acids shows prominent peaks corresponding to [M-CH₃-CO₂]⁺ ions. nist.gov

The following table outlines some key mass spectrometry data for 4-hydroxyphenyl benzoate and related structures.

| Ion/Fragment | m/z (mass-to-charge ratio) | Description | Reference |

| [M-H]⁻ | 213.0557177 | Precursor ion in negative ESI-MS/MS | nih.gov |

| C₆H₅CO⁺ | 105 | Benzoyl cation, often a base peak in benzoates | pharmacy180.comnih.gov |

| C₆H₅⁺ | 77 | Phenyl cation, from loss of CO from benzoyl cation | pharmacy180.com |

| C₆H₅O⁺ | 93 | Phenoxy-type ion | |

| C₆H₄(OH)CO⁺ | 121 | Hydroxybenzoyl cation |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 4-hydroxyphenyl benzoate itself was not found in the provided context, data for several derivatives are available, illustrating the types of interactions that govern its solid-state structure.

For example, in the crystal structure of tetraethylammonium (B1195904) 2-[bis(4-hydroxyphenyl)methyl]benzoate, the benzoate anions are connected by multiple intermolecular O-H···O hydrogen bonds, forming columns. researchgate.net This highlights the importance of the hydroxyl and carboxylate groups in directing the crystal packing. In another derivative, bis{μ-ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate-κO}bis[aqua(4-{[4-(ethoxycarbonyl)phenyl]diazenyl}phenolato-κO){ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate-κO}potassium], a complex supramolecular network is formed through hydrogen-bonding interactions between phenolate (B1203915) anions, phenol (B47542) groups, and water molecules. iucr.org

The planarity of the phenyl rings and the dihedral angles between them are also key structural features determined by X-ray crystallography. In one of the aforementioned derivatives, the uncharged ligands are nearly planar, while in the anionic ligand, the aromatic systems display a significant dihedral angle of 21.14 (11)°. iucr.org

The following table summarizes crystallographic data for a derivative of 4-hydroxyphenyl benzoate.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate | Triclinic | P1 | O-H···O hydrogen bonds forming columns | researchgate.net |

| Bis{μ-ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate...} | Not specified | Not specified | Dinuclear structure with double bridging ligands, hydrogen-bonded supramolecular network | iucr.org |

| (Ph₃Sn)₂(L⁴H) | Not specified | Not specified | Dinuclear complex with monocapped tetrahedral coordination geometry | nih.gov |

Crystal Packing and Intermolecular Interactions

The molecular structure and crystal packing of 4-hydroxyphenyl benzoate and its derivatives are significantly influenced by a network of intermolecular interactions. The presence of a hydroxyl (-OH) group is a key structural feature that facilitates strong hydrogen bonding, which in turn affects physical properties like the melting point. In derivatives, the crystal structure is often stabilized by robust O—H⋯O hydrogen bonds that link molecules together, forming chains or more complex three-dimensional architectures. researchgate.net For instance, in the crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, a related compound, intermolecular O—H⋯O hydrogen bonds connect the molecules into chains. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For derivatives of 4-hydroxyphenyl benzoate, Hirshfeld analysis reveals that the packing is typically dominated by several key interactions. The most significant contributions often come from H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts. acs.orgnih.gov The O⋯H interactions, appearing as distinct spikes in the fingerprint plots, are characteristic of the strong hydrogen bonds crucial to the structure. plos.orgnih.gov C⋯H contacts also play a notable role in stabilizing the crystal packing. plos.org

The precise percentage contributions of these interactions can vary depending on the specific substituents on the derivative. However, a general pattern is observable across related structures, highlighting the primary forces governing molecular assembly.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 4-Hydroxyphenyl Benzoate Derivatives

| Compound/Derivative Class | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Other Notable Contacts (%) | Reference |

| 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenol | 44.3 | 20.7 | 25.1 | N···H (7.0%), C···C (2.3%) | nih.gov |

| Methyl 4-hydroxybenzoate (B8730719) | - | 29.7 | 20.8 | - | plos.org |

| Benzylammonium 2,4-dihydroxy-benzoate | 53.8 | 11.2 | 25.8 | C···C (3.8%), N···H (3.4%) | acs.org |

| Ethyl-4-(phenylazophenol)benzoate Complex | - | 13.2 | 24.4 | N···H (7.4%) | iucr.org |

Thermal Analysis Techniques (for phase transitions in materials applications)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the phase transitions of materials like 4-hydroxyphenyl benzoate and its derivatives. semanticscholar.orgresearchgate.netmdpi.com DSC measures the heat flow associated with thermal events, allowing for the precise determination of melting points, crystallization temperatures, and other phase transitions. semanticscholar.orgresearchgate.net The melting point of 4-hydroxyphenyl benzoate has been reported in a range of 135–167.4°C, with the variation suggesting the possible existence of different polymorphic forms or impurities.

Derivatives of 4-hydroxyphenyl benzoate are often investigated for their potential use in advanced materials, such as liquid crystals. semanticscholar.orgacs.org In these applications, the temperatures and enthalpies of phase transitions are critical parameters. For example, studies on homologous series of methyl and ethyl 4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoates reveal distinct phase behaviors, including transitions from a crystalline solid to a nematic or smectic liquid crystal phase, and finally to an isotropic liquid. semanticscholar.org These transitions are observed as distinct peaks in DSC thermograms. semanticscholar.org Copolymers incorporating 4-hydroxybenzoic acid (HBA) also exhibit complex thermal behavior, with transitions to birefringent melts indicative of layered smectic phases. researchgate.net

Table 2: Phase Transition Temperatures and Enthalpies for Ethyl 4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoates (Azo-Derivatives of 4-Hydroxyphenyl Benzoate)

| Derivative (Alkyl Chain Length) | Transition | Temperature (°C) | Enthalpy (kJ mol⁻¹) | Reference |

| Butyl (n=4) | Crystal → Nematic | 114.7 | 24.3 | semanticscholar.org |

| Nematic → Isotropic | 164.5 | 0.8 | semanticscholar.org | |

| Pentyl (n=5) | Crystal → Smectic A | 108.5 | 22.8 | semanticscholar.org |

| Smectic A → Nematic | 129.8 | 1.9 | semanticscholar.org | |

| Nematic → Isotropic | 155.4 | 0.8 | semanticscholar.org | |

| Hexyl (n=6) | Crystal → Smectic A | 104.9 | 28.5 | semanticscholar.org |

| Smectic A → Nematic | 142.1 | 2.5 | semanticscholar.org | |

| Nematic → Isotropic | 156.4 | 0.9 | semanticscholar.org | |

| Heptyl (n=7) | Crystal → Smectic A | 101.5 | 30.6 | semanticscholar.org |

| Smectic A → Nematic | 147.1 | 2.8 | semanticscholar.org | |

| Nematic → Isotropic | 152.0 | 0.9 | semanticscholar.org |

Data obtained from DSC measurements at a scan rate of 10 K min⁻¹. semanticscholar.org

Computational Chemistry and Theoretical Studies of 4 Hydroxyphenyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. For 4-Hydroxyphenyl benzoate (B1203000), these methods can predict its three-dimensional structure, spectroscopic features, and electronic behavior with high accuracy.

Table 1: Exemplary Optimized Geometrical Parameters for Benzoate Structures using DFT Data is illustrative and based on findings for analogous compounds like phenyl benzoate.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | O-C (phenyl) | ~1.41 Å |

| Bond Angle | O=C-O | ~123° |

| Dihedral Angle | Phenyl-Ester | Varies (influences conformation) |

DFT calculations are also employed to predict the vibrational spectra (infrared and Raman) of 4-Hydroxyphenyl benzoate. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching of the ester group, O-H stretching of the phenol (B47542), and various C-C and C-H vibrations within the aromatic rings. researchgate.netesisresearch.orgsphinxsai.com Comparisons between calculated and experimental spectra can confirm the molecular structure. sphinxsai.com For example, in N-phenyl benzamides, a red shift in the calculated N-H stretching wavenumber compared to the experimental spectrum can indicate a weakening of the bond. esisresearch.org

Electronic transitions, which are responsible for how a molecule absorbs UV-visible light, can be predicted using Time-Dependent DFT (TD-DFT). mdpi.com This method calculates the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the electronic spectrum. mdpi.com For a related compound, 4-hydroxybenzaldehyde (B117250), TD-DFT calculations have identified multiple absorption bands in the UV region. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Benzoate-related Molecules Frequencies are typical ranges observed in theoretical studies of similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | ~3500 - 3700 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C=O (Ester) | Stretching | ~1700 - 1750 |

| C-O (Ester) | Stretching | ~1200 - 1300 |

The response of a molecule to an external electric field determines its optical properties. DFT calculations can quantify the nonlinear optical (NLO) properties of 4-Hydroxyphenyl benzoate by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial for identifying materials with potential applications in optoelectronics and photonics. nih.govnih.gov Molecules with significant NLO properties often feature electron-donating and electron-accepting groups connected by a conjugated system, which facilitates charge transfer. nih.gov The presence of the hydroxyl group (electron-donating) and the benzoate moiety in 4-Hydroxyphenyl benzoate suggests it may possess NLO activity. The calculated first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG). esisresearch.orgnih.gov

Table 3: Calculated NLO Properties for a Generic Aromatic Ester Values are illustrative of typical computational results for similar organic molecules.

| Property | Symbol | Typical Calculated Value (a.u.) |

| Dipole Moment | μ | 1-5 Debye |

| Mean Polarizability | α | 100 - 200 |

| First Hyperpolarizability | β | Varies, sensitive to structure |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and for understanding the biological activity of compounds like 4-Hydroxyphenyl benzoate.

In a molecular docking study, the 4-Hydroxyphenyl benzoate molecule would be placed into the binding site of a target protein. japer.in The software then explores various possible conformations and orientations of the ligand, scoring them based on their binding affinity. nih.gov The results provide a detailed picture of the ligand-receptor complex, highlighting key intermolecular interactions. For 4-Hydroxyphenyl benzoate, the phenolic hydroxyl group and the carbonyl oxygen of the ester group are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's active site. nih.govmdpi.com The two phenyl rings can participate in hydrophobic and π-stacking interactions. mdpi.com Understanding these binding modes is the first step in explaining the compound's potential biological effects. nih.gov

Molecular docking is a powerful tool for elucidating Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. researchgate.netnih.gov By docking a series of compounds related to 4-Hydroxyphenyl benzoate, researchers can identify which structural features are critical for binding to a specific target. researchgate.net For instance, studies on similar structures have shown that the position and number of hydroxyl groups on the phenyl rings can significantly impact binding affinity and inhibitory potency. researchgate.net Computational SAR studies can guide the design of new derivatives with improved activity by suggesting modifications, such as adding or removing functional groups, to enhance favorable interactions with the target receptor. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the dynamic behavior of molecules and their interactions over time. In the context of 4-Hydroxyphenyl benzoate, while specific MD simulation studies on this exact compound are not extensively documented in publicly available literature, the principles of its interaction with biomolecules can be inferred from studies on structurally related compounds. By examining MD simulations of molecules containing either the 4-hydroxyphenyl moiety or the benzoate moiety, it is possible to extrapolate the likely conformational dynamics, stability, and binding efficiency of 4-Hydroxyphenyl benzoate in complex with a biological target.

Molecular dynamics simulations can elucidate the conformational changes that both a ligand, such as 4-Hydroxyphenyl benzoate, and its target biomolecule undergo upon binding. These simulations track the movements of atoms over time, revealing the flexibility of the ligand and the protein's active site.

For instance, studies on the binding of benzoate derivatives to serum albumins reveal that the ligand can induce conformational changes in the protein structure. MD simulations of sodium benzoate with bovine serum albumin (BSA) have shown that the binding can alter the protein's secondary structure. nih.govnih.gov It is plausible that 4-Hydroxyphenyl benzoate would exhibit similar behavior, with its binding potentially leading to subtle rearrangements of the amino acid residues in the binding pocket of a target protein.

The conformational flexibility of 4-Hydroxyphenyl benzoate itself would also be a key factor in its binding. The ester linkage allows for rotation between the phenyl and benzoate rings, enabling the molecule to adopt various conformations. Within a binding site, the compound would likely explore different poses to optimize its interactions with the surrounding residues. This dynamic fitting process is crucial for achieving a stable and high-affinity binding.

Research on inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme with a name suggesting an affinity for 4-hydroxyphenyl groups, has utilized MD simulations to understand the binding modes of various ligands. frontiersin.org These simulations have demonstrated that the conformation of the inhibitors within the active site is a critical determinant of their activity. frontiersin.org This underscores the importance of conformational dynamics in the biological function of compounds containing the 4-hydroxyphenyl moiety.

MD simulations are instrumental in evaluating the stability of a ligand-biomolecule complex and quantifying its binding efficiency. This is often achieved by calculating parameters such as the root-mean-square deviation (RMSD) of the complex over the simulation time and by estimating the binding free energy.

The stability of a complex can be assessed by monitoring the RMSD of the protein and the ligand. A stable complex will typically exhibit smaller fluctuations in its RMSD values over time. For example, MD simulations of sodium benzoate bound to BSA indicated that the complex reached equilibrium with minimal fluctuations, suggesting a stable interaction. nih.gov It is reasonable to expect that a 4-Hydroxyphenyl benzoate-protein complex would also exhibit a stable RMSD profile if the binding is favorable.

The binding efficiency is often evaluated by calculating the binding free energy, which can be broken down into various components, including electrostatic interactions, van der Waals interactions, and solvation energy. In studies of HPPD inhibitors, MD simulations revealed that electrostatic energy was the primary driving force for the interaction between the ligand and the protein. frontiersin.org Given the presence of a hydroxyl group and a carbonyl group in 4-Hydroxyphenyl benzoate, it is highly likely that hydrogen bonding and electrostatic interactions would play a significant role in its binding to a biological target. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

The following table illustrates the type of data that can be obtained from MD simulations to evaluate binding efficiency, based on findings for related compounds.

| Interaction Component | Illustrative Energy Contribution (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Electrostatic Energy | -25.0 | Arg, Lys, Asp, Glu |

| Van der Waals Energy | -30.0 | Phe, Trp, Leu, Val |

| Solvation Energy | +15.0 | - |

| Total Binding Energy | -40.0 | - |

Note: The data in this table is illustrative and based on general findings from MD simulations of similar ligand-protein complexes. It does not represent actual experimental data for 4-Hydroxyphenyl benzoate.

Furthermore, MD simulations can identify the key amino acid residues that contribute most significantly to the binding. For instance, in the case of HPPD inhibitors, a specific phenylalanine residue was found to be crucial for the binding interaction. frontiersin.org A similar analysis for 4-Hydroxyphenyl benzoate would pinpoint the specific residues in a target protein that are essential for its recognition and binding.

Biological Activities and Mechanistic Insights of 4 Hydroxyphenyl Benzoate Derivatives

Enzyme Inhibition Studies

The inhibition of α-glucosidases, such as sucrase and maltase, is a critical therapeutic strategy for managing postprandial hyperglycemia. Phenolic compounds, including phenolic acids and their esters, have been identified as potential inhibitors of these enzymes. The inhibitory activity of these compounds is influenced by their molecular structure, including the nature and position of substituents on the aromatic rings.

Research on various phenolic extracts has demonstrated significant α-glucosidase inhibitory activity. For instance, phenolic extracts from apples have shown potent inhibition of α-glucosidase, with some fractions being more active than the commercially available drug acarbose. researchgate.net Similarly, leaf extracts of Cotoneaster species, rich in polyphenols, exhibited strong inhibitory effects on α-glucosidase, with the leaf extracts of C. bullatus and C. zabelii being notably more effective than acarbose. nih.gov

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. Different modes of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type, can be determined through kinetic analysis, often utilizing methods like the Lineweaver-Burk plot. nih.gov For example, a kinetic study of a phenolic-rich fraction from Simarouba glauca revealed a mixed-type inhibition of α-glucosidase. researchgate.net Phenolic acids with more than one hydroxyl group, such as caffeic and protocatechuic acids, have demonstrated low IC50 values against α-glucosidase. bohrium.com The inhibitory mechanism of ferulic acid against α-glucosidase has been investigated through various spectroscopic techniques and molecular docking, providing insights into the interactions between the inhibitor and the enzyme. bohrium.com

While direct studies on 4-hydroxyphenyl benzoate (B1203000) derivatives are limited, the existing literature on phenolic esters suggests that they could act as α-glucosidase inhibitors. The ester linkage and the hydroxyphenyl group are likely to play a significant role in the binding of these derivatives to the active site of α-glucosidases.

Table 1: α-Glucosidase Inhibition by Phenolic Compounds

| Compound/Extract | Target Enzyme | IC50 Value | Type of Inhibition |

|---|---|---|---|

| Apple Phenolic Extract | α-Glucosidase | More active than acarbose | - |

| C. bullatus Leaf Extract | α-Glucosidase | 8.6 µg/mL | Mixed-type |

| C. zabelii Leaf Extract | α-Glucosidase | 9.5 µg/mL | - |

| Acarbose (Reference) | α-Glucosidase | 169.5 µg/mL | - |

| Caffeoylmalic acid | α-Glucosidase | 43.7 µg/mL | - |

| Phenolic fraction from Simarouba glauca | α-Glucosidase | 2.4 ± 0.4 μg/mL | Mixed-type |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary target for the development of agents for hyperpigmentation disorders. nih.gov Various derivatives of 4-hydroxyphenyl have been investigated for their tyrosinase inhibitory potential.

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were synthesized and evaluated as tyrosinase inhibitors. The results indicated that derivatives with hydrophobic ortho-substituents on the aroyl moiety exhibited the most potent inhibitory activity, with IC50 values ranging from 1.5 to 82.4 μM. researchgate.net One of the most effective compounds, 4-(4-hydroxyphenyl)piperazin-1-ylmethanone (MehT-3), was identified as a potent inhibitor of both mushroom and human tyrosinase, with an efficacy comparable to the commercial inhibitor Thiamidol. nih.gov Further studies on derivatives of MehT-3 confirmed that the 4-hydroxyphenyl-piperazine moiety is a crucial structural element for tyrosinase inhibition. nih.gov

The mechanism of tyrosinase inhibition by phenolic compounds often involves their ability to chelate the copper ions in the enzyme's active site, mimicking the natural substrates L-tyrosine or L-DOPA. nih.gov Kinetic analysis of novel 4H-benzochromene derivatives revealed a competitive inhibition mechanism towards tyrosinase. Carboxylic acids have also been shown to inhibit tyrosinase in a dose-dependent manner, with their inhibitory effects potentially mediated by the acidification of the microenvironment. mdpi.com

Cinnamic acid-eugenol esters have also been synthesized and evaluated for their anti-tyrosinase activity. The introduction of a phenolic hydroxyl group was found to be essential for potent inhibitory activity, with one derivative exhibiting an IC50 value of 3.07 ± 0.28 μM, which is significantly more potent than kojic acid. mdpi.com

Table 2: Tyrosinase Inhibition by 4-Hydroxyphenyl Derivatives

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivative (81a) | Tyrosinase | 1.5 |

| 4-(4-hydroxyphenyl)piperazin-1-ylmethanone (MehT-3) | Human Tyrosinase | Comparable to Thiamidol |

| Thiamidol (Reference) | Human Tyrosinase | 3.8 |

| Cinnamic acid-eugenol ester (c27) | Tyrosinase | 3.07 ± 0.28 |

| Kojic Acid (Reference) | Tyrosinase | 14.15 ± 0.46 |

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. frontiersin.org As such, FXR modulators, including antagonists, are of significant interest for the treatment of metabolic diseases. nih.gov

The antagonism of FXR can be achieved through various mechanisms that prevent the recruitment of coactivators to the receptor's ligand-binding domain (LBD). frontiersin.org Natural products have been a source for the discovery of novel FXR antagonists. Virtual screening of a natural product database led to the identification of six compounds that act as FXR antagonists by blocking the association of the coactivator SRC-1. frontiersin.org

The development of non-steroidal FXR antagonists has focused on various chemical scaffolds. Benzimidazole derivatives have been identified as a novel chemotype for FXR antagonists. nih.gov Structure-activity relationship studies of these compounds have provided insights into the key structural features required for antagonistic activity. nih.gov The binding of an antagonist to the LBD of FXR induces a conformational change that hinders the binding of coactivators, thereby inhibiting the receptor's transcriptional activity. frontiersin.org For instance, the natural product Guggulsterone was one of the first identified small molecule antagonists of FXR. mdpi.com

While direct studies on 4-hydroxyphenyl benzoate as an FXR antagonist are not available, the structural motifs of a hydroxyphenyl group and a benzoate moiety are present in some known FXR modulators. The hydroxyl group, for example, has been shown to be essential for the antagonistic activity of certain compounds, as its replacement with an acetyl group can lead to a loss of activity. frontiersin.org

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in the catabolism of tyrosine. nih.gov Inhibition of HPPD is the mode of action for a class of herbicides and is also a therapeutic target for the treatment of type I tyrosinemia, a rare genetic disorder. nih.govillinois.edu

HPPD-inhibiting herbicides are widely used in agriculture to control weeds in various crops. researchgate.net These inhibitors act by blocking the synthesis of plastoquinone, which is essential for carotenoid biosynthesis in plants. illinois.edu The lack of carotenoids leads to the bleaching of photosynthetic tissues. researchgate.net

In a clinical context, the HPPD inhibitor 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC) is used to treat type I tyrosinemia. nih.gov However, NTBC has been associated with some side effects, prompting the search for new HPPD inhibitors with improved safety profiles. nih.gov Researchers have developed novel pyrazole-benzothiadiazole hybrids that show improved inhibition against human HPPD. nih.gov

Structural studies of HPPD in complex with various inhibitors have provided detailed insights into the inhibitory mechanisms. nih.gov These studies have revealed a gating mechanism involving conformational changes in the C-terminal helix and a loop region of the enzyme upon inhibitor binding. nih.gov The design of novel HPPD inhibitors often involves creating molecules that can effectively interact with the active site of the enzyme. Triketone 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one analogs have been synthesized and shown to have excellent HPPD inhibitory potency. nih.gov

Phenolic compounds are well-known for their antimicrobial properties. mdpi.com The antibacterial activity of phenols and their derivatives is influenced by factors such as the number and position of hydroxyl groups and their lipophilicity. mdpi.com

Derivatives of 4-hydroxyphenyl have been incorporated into various scaffolds to enhance their antibacterial activity. For example, hybrids of 2- or 4-hydroxyphenyl benzothiazole (B30560) derivatives linked to naphthalen-1-ol or 8-hydroxyquinoline (B1678124) moieties through a triazole ring have been synthesized and evaluated for their antibacterial effects. nih.gov One such compound demonstrated significant activity against several bacterial strains. nih.gov

The proposed mechanisms of action for phenolic antibacterial agents are diverse. They can disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. mdpi.com The lipophilicity of a compound can facilitate its interaction with the phospholipid bilayer of the bacterial membrane. mdpi.com Flavonoids, a class of polyphenolic compounds, can inhibit bacterial growth through various mechanisms, including the inhibition of nucleic acid synthesis, cytoplasmic membrane function, and energy metabolism. nih.gov They can also reduce bacterial adhesion and biofilm formation. nih.gov

A novel phenolic compound, 5-(p-hydroxybenzoyl) shikimic acid, isolated from Bacopa procumbens, demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli. mdpi.com The structure-activity relationship analysis suggested that higher lipophilicity contributes to enhanced antimicrobial activity. mdpi.com

Table 3: Antibacterial Activity of Phenolic Derivatives

| Compound/Derivative | Target Bacteria | Activity |

|---|---|---|

| 2- or 4-hydroxyphenyl benzothiazole hybrid (Compound 15) | Various bacterial strains | Zone of Inhibition = 15.5–17.6 mm |

| Thiazolidin-4-one derivatives of benzothiazole (8a, 8b, 8c, 8d) | Pseudomonas aeruginosa, Escherichia coli | MIC = 0.09–0.18 mg/ml |

| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus haemolyticus (MRSH), Escherichia coli | MIC = 100 μg/mL |

Antimicrobial Efficacy

Antifungal Activity

Derivatives of 4-hydroxyphenyl benzoate have demonstrated notable antifungal properties against a range of fungal pathogens, including those affecting plants and humans. Research into related structures, such as 2-acyl-1,4-benzohydroquinones, has revealed that the length and nature of acyl chains significantly influence their efficacy. For instance, 2-acylbenzohydroquinone derivatives generally exhibit more potent antifungal activity than their 2-acylnaphthohydroquinone counterparts. mdpi.com Specifically, 2-octanoylbenzohydroquinone has been identified as a highly active compound, showing minimal inhibitory concentration (MIC) values comparable to the standard drug amphotericin B against certain fungal strains like Candida krusei and Rhizopus oryzae. mdpi.com

Similarly, studies on benzoxazole (B165842) and benzothiazole derivatives have highlighted their potential as antifungal agents against phytopathogenic fungi. nih.govhumanjournals.com Compounds featuring a 2-(phenoxymethyl)benzo[d]oxazole framework have shown significant inhibitory effects. The antifungal action is influenced by the electronic properties and position of substituents on the aromatic rings. nih.gov For example, certain derivatives displayed potent activity against Fusarium solani, with inhibitory concentrations (IC50) significantly lower than the positive control, hymexazol. nih.gov The development of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety has also yielded compounds with good to excellent activity against fungi such as Gibberella zeae and Phytophthora infestans. frontiersin.org

Table 1: Antifungal Activity of Selected 4-Hydroxyphenyl Benzoate Derivatives and Related Compounds

| Compound/Derivative Class | Fungal Strain(s) | Activity Metric | Observed Value (µg/mL) | Reference |

|---|---|---|---|---|

| 2-Octanoylbenzohydroquinone | Candida krusei | MIC | 2 | mdpi.com |

| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | MIC | 4 | mdpi.com |

| Benzoxazole Derivative 5h | Fusarium solani | IC50 | 4.34 | nih.gov |

| Benzoxazole Derivative 5a | Botrytis cinerea | IC50 | 19.92 | nih.gov |

| 1,4-Benzoxazin-3-one Derivative 5s | Phytophthora infestans | EC50 | 15.37 | frontiersin.org |

| 1,4-Benzoxazin-3-one Derivative 5L | Gibberella zeae | EC50 | 23.17 | frontiersin.org |

Antioxidant Properties and Free Radical Scavenging

The antioxidant capacity of 4-hydroxyphenyl benzoate derivatives is intrinsically linked to their molecular structure, particularly the presence and positioning of hydroxyl groups on the phenyl rings. mdpi.comnih.gov These compounds exert their protective effects primarily by neutralizing free radicals through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.com The stability of the resulting phenoxy radical is a critical determinant of antioxidant efficiency. nih.gov

Research has shown that the presence of two or more hydroxyl groups in ortho or para positions to each other enhances antioxidant activity due to improved delocalization and stabilization of the radical. nih.gov For instance, 3-(2,4-dihydroxyphenyl)phthalide, a derivative, exhibited superior antioxidant activity compared to the standard antioxidant Trolox in the ABTS assay. mdpi.com In studies involving 4-[(benzo[d]thiazol-2-ylimino) methyl]phenol derivatives, compounds with specific substitutions on the benzothiazole ring showed promising DPPH radical scavenging activity, with computational studies suggesting that the sequential proton loss-electron transfer mechanism is the preferred pathway. nih.gov The antioxidant activity of chalcone (B49325) derivatives has also been well-documented, with a 2'-hydroxy analog being identified as a particularly potent lead compound. who.int These studies consistently demonstrate that electron-releasing substituents on the aromatic rings tend to enhance the radical scavenging capabilities of these phenolic compounds. who.int

Table 2: Radical Scavenging Activity of Selected 4-Hydroxyphenyl Benzoate Derivatives

| Compound/Derivative Class | Assay | Activity Metric | Observed Value (µM) | Reference |

|---|---|---|---|---|

| 4-[(6-chlorobenzo[d]thiazol-2-ylimino)methyl]phenol (4d) | DPPH Scavenging | IC50 | 0.144 | nih.gov |

| 4-[(6-fluorobenzo[d]thiazol-2-ylimino)methyl]phenol (4c) | DPPH Scavenging | IC50 | 0.183 | nih.gov |

| 4-[(6-methylbenzo[d]thiazol-2-ylimino)methyl]phenol (4b) | DPPH Scavenging | IC50 | 0.274 | nih.gov |

| 3-(2,4-dihydroxyphenyl)phthalide (5a) | ABTS Assay | Better activity than Trolox standard | mdpi.com |

Anti-inflammatory Effects and Related Molecular Pathways

Certain derivatives of 4-hydroxyphenyl benzoate have been investigated for their anti-inflammatory potential, demonstrating the ability to modulate key molecular pathways involved in the inflammatory response. For example, 4-hydroxybenzaldehyde (B117250), a related compound, has been shown to exert anti-inflammatory effects by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages activated by lipopolysaccharide (LPS). researchgate.net This suppression of pro-inflammatory enzymes is a crucial mechanism for mitigating inflammation. researchgate.net

Further studies on novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone (B1245722) derivatives have confirmed their anti-inflammatory activity in animal models. nih.gov A significant finding comes from the investigation of 3-(2,4-dihydroxyphenyl)phthalide, which strongly inhibited the production of nitric oxide (NO), a key inflammatory mediator, in both microglial and macrophage cell lines. mdpi.com This compound also reduced the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). mdpi.com The inhibition of signaling pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) is a common mechanism through which phenolic compounds exert their anti-inflammatory effects. mdpi.com However, it is noteworthy that not all related simple phenolic acids show this activity; 4-hydroxybenzoic acid (HBA) was found to have no effect on NO production in LPS-stimulated microglial cells. nih.gov

Anticancer Potential and Cytotoxicity Studies

The anticancer properties of 4-hydroxyphenyl benzoate derivatives have been explored in various cancer cell lines. Phenyl benzoate derivatives possessing a terminal hydroxyl group have shown significant cytotoxic effects. nih.gov One such compound, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate, demonstrated marked inhibition of cell growth in A549 human lung cancer cells and also suppressed the growth of SW480 colon cancer cells. nih.gov However, this compound also exhibited strong cytotoxicity against normal fibroblast cells, indicating a lack of selectivity. nih.gov

Derivatives such as 4′-hydroxychalcones have also been assessed for their anticancer potential. tandfonline.com The cytotoxicity of these compounds against Jurkat (human T lymphocyte) cells was found to correlate with their lipophilicity (log P values). tandfonline.com The most cytotoxic derivative in one study, 3-(p-chlorophenyl)-1-(4′-hydroxyphenyl)-2-propen-1-one, was also the most potent inhibitor of mammalian DNA topoisomerase I, suggesting a potential mechanism of action. tandfonline.com Similarly, 2ʹ-hydroxy chalcones have shown promising cytotoxicity against HCT116 human colon carcinoma cells, with the substitution pattern on the phenyl ring playing a critical role in determining the anticancer activity. nih.gov

Table 3: Cytotoxicity of 4-Hydroxyphenyl Benzoate Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity Metric | Observed Value (µM) | Reference |

|---|---|---|---|---|

| 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate | A549 (Lung) | Marked growth inhibition at >5 µM | nih.gov | |

| 2'-hydroxy-4-methyl chalcone (C1) | HCT116 (Colon) | IC50 | 37.07 | nih.gov |

| 3-(p-chlorophenyl)-1-(4′-hydroxyphenyl)-2-propen-1-one (IV) | Jurkat (T-cell) | Highest cytotoxicity among tested compounds | tandfonline.com | |

| 3-(p-methoxyphenyl)-1-(4′-hydroxyphenyl)-2-propen-1-one (III) | Jurkat (T-cell) | Second highest cytotoxicity | tandfonline.com |

Neuroprotective Attributes